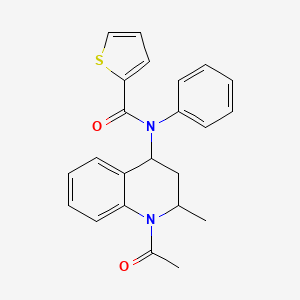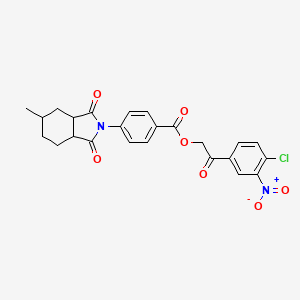![molecular formula C15H20N2OS2 B3937794 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3937794.png)
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole
Overview
Description
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole, commonly referred to as BPT is a chemical compound that has been extensively studied for its potential applications in scientific research. BPT is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of BPT is not fully understood. However, it has been suggested that BPT exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. BPT has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BPT has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and leukemia. BPT has also been shown to reduce the levels of oxidative stress markers and improve the antioxidant capacity of cells. In addition, BPT has been shown to reduce the levels of cholesterol and triglycerides in animal models of hyperlipidemia.
Advantages and Limitations for Lab Experiments
BPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPT is also soluble in common organic solvents, which makes it easy to use in various experimental setups. However, BPT has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further studies are needed to explore the full potential of BPT in scientific research.
Future Directions
There are several future directions for the study of BPT. One potential direction is to explore the potential applications of BPT in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate the mechanisms of action of BPT and its effects on various signaling pathways. Further studies are also needed to explore the safety and toxicity of BPT in animal models and humans. Overall, BPT has great potential for scientific research, and further studies are needed to fully explore its potential applications.
Conclusion:
In conclusion, 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole is a promising compound that has been extensively studied for its potential applications in scientific research. BPT has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has potential applications in the treatment of various diseases, and further studies are needed to fully explore its potential. BPT has several advantages for lab experiments, but its limitations need to be taken into consideration. Overall, BPT is a promising compound that has great potential for scientific research.
Scientific Research Applications
BPT has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. BPT has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-11(2)13-5-7-14(8-6-13)18-9-10-19-15-17-16-12(3)20-15/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAGLOSERDBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-(trifluoromethyl)cyclopropanecarboxamide](/img/structure/B3937715.png)
![4-[(3-bromo-5-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937718.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3937730.png)

![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)
![(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)



![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937785.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937788.png)

